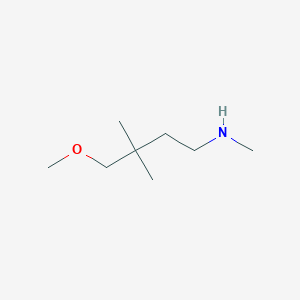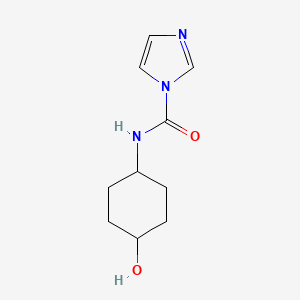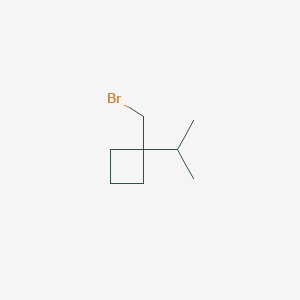
1-(Bromomethyl)-1-(propan-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(propan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an isopropyl group
Synthetic Routes and Reaction Conditions:
Bromination of 1-(Methyl)-1-(propan-2-yl)cyclobutane:
Industrial Production Methods:
- Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Types of Reactions:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN), or sodium thiolate (NaSR).
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Products: Substitution of the bromine atom with the nucleophile, forming compounds like azides, nitriles, or thiols.
-
Elimination Reactions:
Reagents: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Conditions: Elevated temperatures in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Products: Formation of alkenes through the elimination of hydrogen bromide (HBr).
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic conditions depending on the oxidizing agent used.
Products: Formation of alcohols, ketones, or carboxylic acids depending on the degree of oxidation.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(propan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yl)cyclobutane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-(propan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methyl)cyclobutane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 1-(Bromomethyl)-1-(propan-2-yl)cyclobutane is unique due to the presence of both a bromomethyl group and an isopropyl group on the cyclobutane ring
Propriétés
Formule moléculaire |
C8H15Br |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-propan-2-ylcyclobutane |
InChI |
InChI=1S/C8H15Br/c1-7(2)8(6-9)4-3-5-8/h7H,3-6H2,1-2H3 |
Clé InChI |
HIQAFHBNFRZBFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
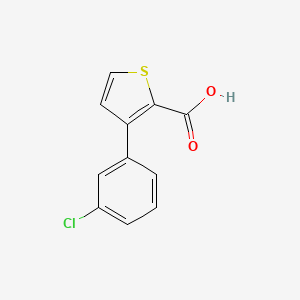
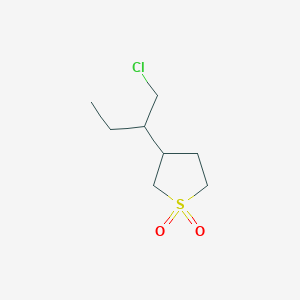
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
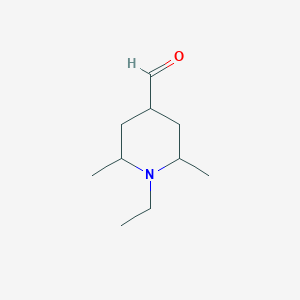
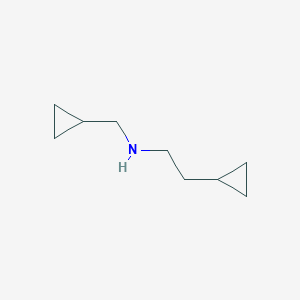
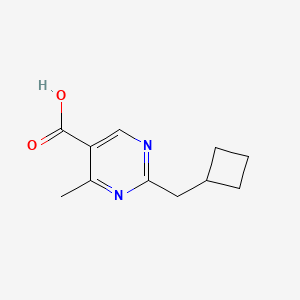
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
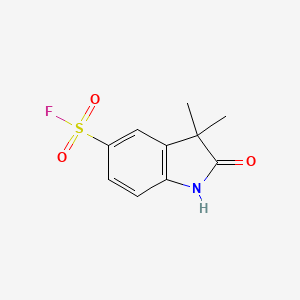
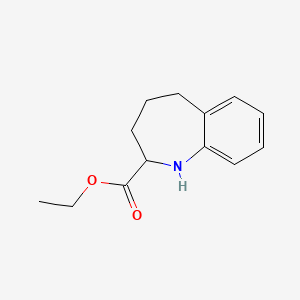
methanol](/img/structure/B13179018.png)
